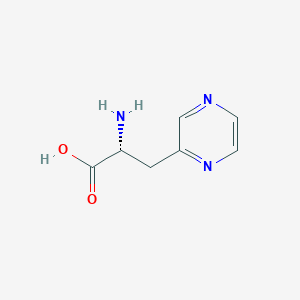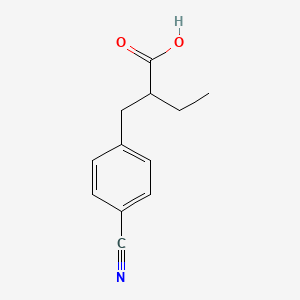
3-Fluoro-2-methyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-methyl-4-nitropyridine is an organic compound that belongs to the class of fluorinated pyridines. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine, methyl, and nitro groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-nitropyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-methyl-4-nitropyridine with a fluorinating agent such as Selectfluor® under basic conditions . The reaction proceeds via the substitution of the nitro group with a fluorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Fluoro-2-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals with improved efficacy and environmental profiles.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-methyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the molecule by forming strong hydrogen bonds and van der Waals interactions with the target. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-nitropyridine: Lacks the methyl group, which can affect its reactivity and applications.
2-Fluoro-4-nitropyridine: Has the fluorine atom in a different position, leading to different chemical properties.
3-Methyl-4-nitropyridine: Lacks the fluorine atom, which can influence its biological activity and stability.
Uniqueness
3-Fluoro-2-methyl-4-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups in the pyridine ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
3-fluoro-2-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3 |
Clé InChI |
QAWZIZVDZIMNHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
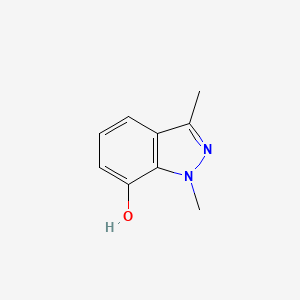

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
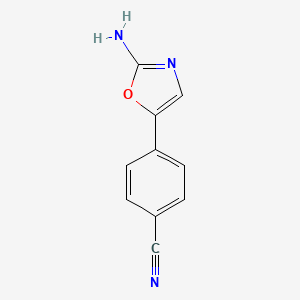
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)


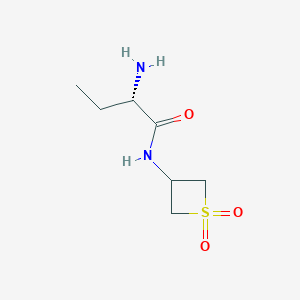
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)
